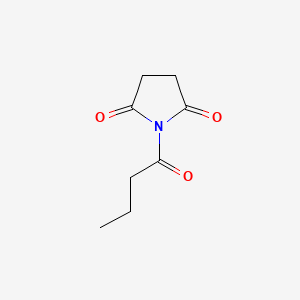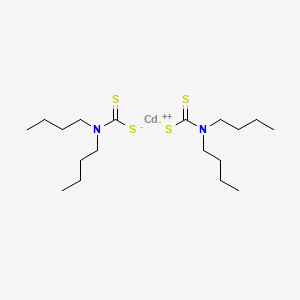
Bis(dibutyldithiocarbamato-S,S')cadmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dibutyldithiocarbamato-S,S’)cadmium is a chemical compound with the molecular formula C₁₈H₃₆CdN₂S₄ and a molecular weight of 521.163 g/mol . It is also known as cadmium dibutyldithiocarbamate. This compound is characterized by its cadmium center coordinated to two dibutyldithiocarbamate ligands, forming a stable complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(dibutyldithiocarbamato-S,S’)cadmium can be synthesized through the reaction of cadmium salts with dibutyldithiocarbamate ligands. A common method involves the reaction of cadmium chloride with sodium dibutyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods
Industrial production of bis(dibutyldithiocarbamato-S,S’)cadmium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cadmium.
Reduction: It can be reduced to form cadmium metal or lower oxidation states of cadmium.
Substitution: The dibutyldithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal .
Wissenschaftliche Forschungsanwendungen
Bis(dibutyldithiocarbamato-S,S’)cadmium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cadmium-containing compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Wirkmechanismus
The mechanism of action of bis(dibutyldithiocarbamato-S,S’)cadmium involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is mediated by the cadmium center, which can form coordination bonds with the sulfur atoms of the dithiocarbamate ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc dibutyldithiocarbamate: Similar structure but with zinc instead of cadmium.
Nickel dibutyldithiocarbamate: Similar structure but with nickel instead of cadmium.
Copper dibutyldithiocarbamate: Similar structure but with copper instead of cadmium.
Uniqueness
Bis(dibutyldithiocarbamato-S,S’)cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium center. Its stability and reactivity make it distinct from other metal dithiocarbamates .
Eigenschaften
CAS-Nummer |
14566-86-0 |
|---|---|
Molekularformel |
C18H36CdN2S4 |
Molekulargewicht |
521.2 g/mol |
IUPAC-Name |
cadmium(2+);N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/2C9H19NS2.Cd/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
RYCMMAQVUSKGFZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


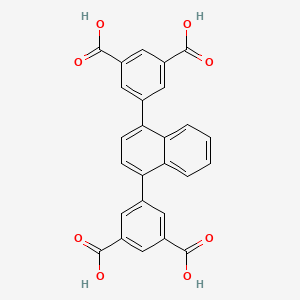

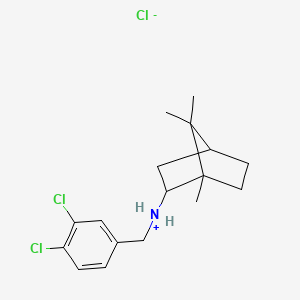
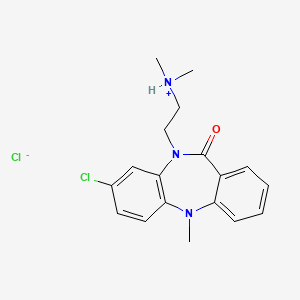
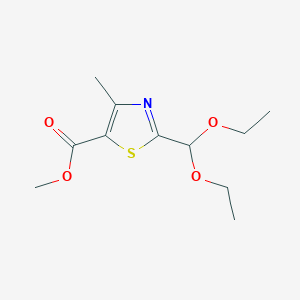



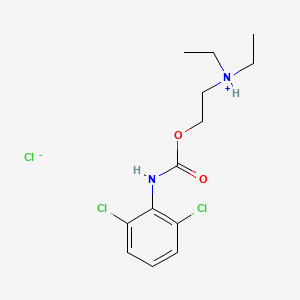
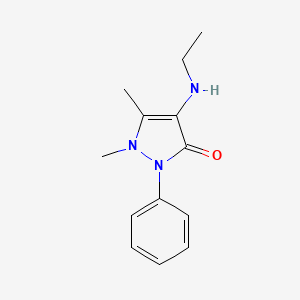


![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
